molecular formula C13H19NO3 B14389945 3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine CAS No. 90055-03-1

3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine

Cat. No.: B14389945
CAS No.: 90055-03-1
M. Wt: 237.29 g/mol
InChI Key: ONRJRGKJVMLNKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine is an organic compound characterized by a pyridine ring substituted with a propoxy group, which is further substituted with an oxan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine typically involves the reaction of pyridine derivatives with appropriate alkylating agents. One common method involves the use of oxan-2-yl derivatives and propoxy intermediates under controlled conditions to achieve the desired substitution on the pyridine ring. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the target compound.

Chemical Reactions Analysis

Types of Reactions

3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace the oxan-2-yloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alkoxides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced pyridine derivatives. Substitution reactions can lead to a variety of substituted pyridine compounds.

Scientific Research Applications

3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Pyridalyl: A compound with a similar pyridine core but different substituents, used as an insecticide.

    3-(oxan-2-yloxy)phenol: Another compound with an oxan-2-yloxy group, but attached to a phenol ring instead of a pyridine ring.

Uniqueness

3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

90055-03-1

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

3-[3-(oxan-2-yloxy)propoxy]pyridine

InChI

InChI=1S/C13H19NO3/c1-2-8-16-13(6-1)17-10-4-9-15-12-5-3-7-14-11-12/h3,5,7,11,13H,1-2,4,6,8-10H2

InChI Key

ONRJRGKJVMLNKW-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCCOC2=CN=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.